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Compound of Interest

Compound Name:
4-Ethyl-2,5-

dimethoxybenzaldehyde

CAS No.: 50505-61-8

Cat. No.: B1583829

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethyl-
2,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in

drug development who require a deep understanding of the structural and electronic properties

of this molecule. This document offers a detailed interpretation of predicted and analogous

spectroscopic data, grounded in the fundamental principles of nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction
4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde of interest in organic

synthesis and medicinal chemistry. Its specific substitution pattern—an ethyl group at the C4

position and two methoxy groups at C2 and C5—gives rise to a unique electronic environment

that is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is

paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Due to the limited availability of published experimental spectra for this specific molecule, this

guide will leverage high-quality predicted data and draw upon established data from closely
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related analogs. This approach not only provides a robust characterization of the target

molecule but also illustrates the power of applying fundamental spectroscopic principles to

structural elucidation.

Molecular Structure and Key Features
The structural framework of 4-Ethyl-2,5-dimethoxybenzaldehyde dictates its spectroscopic

characteristics. The key features include:

Aromatic Ring: A benzene ring with a 1,2,4,5-tetrasubstitution pattern.

Aldehyde Group (-CHO): An electron-withdrawing group that strongly influences the

electronic environment of the aromatic ring.

Methoxy Groups (-OCH₃): Two electron-donating groups that influence the electron density

of the ring.

Ethyl Group (-CH₂CH₃): An alkyl substituent.

The interplay of these functional groups creates a distinct set of signals in each spectroscopic

analysis.

Caption: Molecular structure of 4-Ethyl-2,5-dimethoxybenzaldehyde.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The predicted ¹H NMR spectrum of 4-Ethyl-2,5-dimethoxybenzaldehyde in

CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3 Singlet 1H Aldehyde (-CHO)

~7.3 Singlet 1H Aromatic H

~6.9 Singlet 1H Aromatic H

~3.9 Singlet 3H Methoxy (-OCH₃)

~3.8 Singlet 3H Methoxy (-OCH₃)

~2.7 Quartet 2H Ethyl (-CH₂)

~1.2 Triplet 3H Ethyl (-CH₃)

Interpretation and Rationale

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to

the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl

group. This results in a characteristic downfield chemical shift.

Aromatic Protons (~7.3 and ~6.9 ppm): The two aromatic protons are in different chemical

environments. The proton at C6 is deshielded by the adjacent aldehyde group, while the

proton at C3 is influenced by the two flanking methoxy groups. This results in two distinct

singlets.

Methoxy Protons (~3.9 and ~3.8 ppm): The two methoxy groups are in slightly different

electronic environments, leading to two separate singlets.

Ethyl Group Protons (~2.7 and ~1.2 ppm): The methylene protons (-CH₂-) of the ethyl group

are adjacent to the aromatic ring and appear as a quartet due to coupling with the three

methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two

methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
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¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

predicted proton-decoupled ¹³C NMR spectrum of 4-Ethyl-2,5-dimethoxybenzaldehyde would

show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~190 Aldehyde (C=O)

~155-160 Aromatic C-O

~125-135 Aromatic C-Et

~110-120 Aromatic C-H

~55-56 Methoxy (-OCH₃)

~25 Ethyl (-CH₂)

~15 Ethyl (-CH₃)

Interpretation and Rationale

Carbonyl Carbon (~190 ppm): The carbon of the aldehyde group is significantly deshielded

and appears far downfield.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbons attached to the electronegative oxygen atoms of the

methoxy groups are the most deshielded among the ring carbons. The carbon attached to

the ethyl group and the carbons bearing hydrogen atoms will have distinct chemical shifts.

Methoxy Carbons (~55-56 ppm): The carbons of the two methoxy groups are expected to

have very similar chemical shifts.

Ethyl Group Carbons (~25 and ~15 ppm): The methylene (-CH₂) and methyl (-CH₃) carbons

of the ethyl group appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2960-2850 C-H stretch Alkyl (Ethyl)

~2830-2720 C-H stretch Aldehyde

~1700 C=O stretch Aldehyde

~1600, ~1480 C=C stretch Aromatic Ring

~1250, ~1030 C-O stretch Methoxy

Interpretation and Rationale

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the sp³

hybridized carbons of the ethyl group and the sp² hybridized carbon of the aldehyde group.

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the

carbonyl group in the aldehyde.

C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-

carbon double bonds within the aromatic ring.

C-O Stretching: Strong bands in the 1250-1030 cm⁻¹ region are indicative of the C-O

stretching vibrations of the two methoxy groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern
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Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to

the molecular weight of the compound (C₁₁H₁₄O₃, MW = 194.23).

Loss of a Hydrogen Radical (M-1): A peak at m/z [M-1]⁺ is often observed for aldehydes,

resulting from the loss of the aldehydic proton.

Loss of an Ethyl Radical (M-29): Fragmentation involving the loss of the ethyl group (-

CH₂CH₃) would result in a significant peak at m/z [M-29]⁺.

Loss of a Methoxy Radical (M-31): Cleavage of a methoxy group (-OCH₃) would lead to a

peak at m/z [M-31]⁺.

Benzoyl Cation Fragments: Further fragmentation can lead to the formation of various

substituted benzoyl cations.

Predicted Mass Spectrometry Fragmentation

[C11H14O3]+•
(M+, m/z 194)

[M-H]+
(m/z 193)

- •H

[M-C2H5]+
(m/z 165)

- •C2H5

[M-OCH3]+
(m/z 163)

- •OCH3

Click to download full resolution via product page

Caption: Key predicted fragmentation pathways for 4-Ethyl-2,5-dimethoxybenzaldehyde.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The

following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1583829/docs?utm_src=pdf-body-img#spectroscopic-data-of-4-ethyl-2-5-dimethoxybenzaldehyde-a-technical-guide
https://www.benchchem.com/product/b1583829/docs?utm_src=pdf-body#spectroscopic-data-of-4-ethyl-2-5-dimethoxybenzaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set

the spectral width to cover the expected range (e.g., 0 to 220 ppm). A larger number of scans

will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

often preferred. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a

thin disk.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 4-Ethyl-2,5-
dimethoxybenzaldehyde based on predicted data and analysis of analogous compounds. The

interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of

the molecule's structural features. The provided protocols serve as a practical reference for the

experimental acquisition of such data. This guide is intended to be a valuable resource for

scientists engaged in the synthesis and characterization of novel organic compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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